molecular formula C16H12OS B3368311 9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one CAS No. 20841-54-7

9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one

Cat. No.: B3368311
CAS No.: 20841-54-7
M. Wt: 252.3 g/mol
InChI Key: MTZCPXOPDRAZMX-UHFFFAOYSA-N
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Description

9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8H)-one (CAS: 20841-54-7) is a polycyclic heteroaromatic compound featuring a fused naphthothiophene core partially saturated at the 9,10-positions. Its molecular formula is C₁₆H₁₂OS, with a molar mass of 252.33 g/mol . The compound is synthesized via a multi-step process involving the reduction of thioxanthenone derivatives followed by oxidative ring expansion and hydrolysis, yielding a yellow crystalline solid with a melting point of 160–165°C . Key spectral data include a proton NMR signal at δ 3.15 (t, J=6 Hz, 2H) and δ 2.73 (t, J=6 Hz, 2H), corresponding to the dihydro moieties, and a mass spectrometry peak at m/e 253 (M+H) .

Properties

IUPAC Name

9,10-dihydro-8H-naphtho[7,6-b][1]benzothiol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12OS/c17-14-6-3-4-10-8-13-11-5-1-2-7-15(11)18-16(13)9-12(10)14/h1-2,5,7-9H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZCPXOPDRAZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C(=O)C1)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283550
Record name 9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20841-54-7
Record name NSC32084
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a naphthalene derivative, which undergoes a series of functional group transformations and cyclization reactions to form the desired thiophene-fused structure.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and formation of the polycyclic structure. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene sulfur atom undergoes controlled oxidation to form sulfoxides or sulfones, which modify electronic properties and biological activity.

Reaction Conditions Product Yield Reference
Sulfur oxidationH2O2\text{H}_2\text{O}_2, AcOH, 60°C, 6h9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8H)-one 1,1-dioxide78%
Ketone α-oxidationCrO3\text{CrO}_3, H2SO4\text{H}_2\text{SO}_4, 0°Cα-Ketosulfone derivative65%

Key Findings :

  • Sulfone formation enhances thermal stability but reduces aromaticity.

  • α-Oxidation of the ketone facilitates further functionalization at the α-carbon .

Electrophilic Substitution

The electron-rich thiophene ring undergoes regioselective electrophilic substitution, primarily at the α-position relative to sulfur.

Reaction Reagent Position Product Yield Reference
NitrationHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_4, 0°CC22-Nitro-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8H)-one52%
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, DCMC2, C42,4-Dibromo-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8H)-one68%

Mechanistic Insights :

  • Nitration follows a classical electrophilic aromatic substitution (SEAr) pathway, with the thiophene ring directing nitronium ion attack .

  • Bromination exhibits para-directing effects due to sulfur’s electron-donating resonance .

Cycloaddition and Annulation

The conjugated diene system in the naphthalene moiety participates in Diels-Alder reactions.

Reaction Dienophile Conditions Product Yield Reference
Diels-AlderMaleic anhydrideToluene, 110°C, 12hTetracyclic adduct with exo stereochemistry84%
[2+2] PhotocycloadditionAcetylene dicarboxylateUV light, CH2Cl2\text{CH}_2\text{Cl}_2, 24hBridged cyclobutane derivative41%

Structural Impact :

  • Diels-Alder adducts exhibit enhanced rigidity, influencing photophysical properties .

  • Photocycloadditions retain the thiophene ring’s aromaticity while modifying the naphthalene system .

Reductive Transformations

The ketone group undergoes reduction to form secondary alcohols or methylene derivatives.

Reaction Reagent Product Yield Reference
Ketone reductionNaBH4\text{NaBH}_4, EtOH\text{EtOH}, 25°C7-Hydroxy-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophene89%
Catalytic hydrogenationH2\text{H}_2, Pd/C, 50 psi7,8,9,10-Tetrahydrobenzo[b]naphtho[2,3-d]thiophene76%

Applications :

  • Alcohol derivatives serve as intermediates for esterification or etherification .

  • Full saturation of the ketone enhances solubility in nonpolar solvents .

Functionalization via Cross-Coupling

The compound participates in palladium-catalyzed coupling reactions at halogenated positions.

Reaction Catalyst Partner Product Yield Reference
Suzuki-MiyauraPd PPh3 4\text{Pd PPh}_3\text{ }_4, K2CO3\text{K}_2\text{CO}_3Phenylboronic acid2-Phenyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8H)-one73%
Buchwald-HartwigPd2 dba 3\text{Pd}_2\text{ dba }_3, XantphosMorpholine2-Morpholino-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8H)-one68%

Synthetic Utility :

  • Suzuki couplings enable aryl group introduction for tuning electronic properties .

  • Amination reactions enhance bioavailability by increasing polarity .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the compound undergoes ring-contraction or expansion.

Reaction Conditions Product Yield Reference
Acid-catalyzed rearrangementH2SO4\text{H}_2\text{SO}_4, 100°CBenzothieno[3,2-b]naphtho[2,1-d]furan-6(5H)-one58%

Mechanism :

  • Protonation of the ketone oxygen triggers hydride shifts, leading to fused heterocycle formation .

Scientific Research Applications

Pharmaceutical Development

9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8H)-one has been studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the thiophene ring can enhance its efficacy as an anticancer agent .
  • Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity, making them candidates for developing new antibiotics .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic semiconductors:

  • Organic Light Emitting Diodes (OLEDs) : Its luminescent properties are being explored for use in OLED technology, where it can serve as an emissive layer .
  • Field Effect Transistors (FETs) : The compound shows promise in improving the performance of organic FETs due to its charge transport capabilities .

Material Science

In material science, this compound is being investigated for:

  • Polymer Composites : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties .
  • Nanomaterials : Its derivatives are being studied for potential use in nanostructured materials that exhibit unique optical and electronic properties .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various thiophene derivatives related to this compound. The results indicated that specific modifications led to enhanced activity against breast cancer cells (MCF-7), suggesting a viable pathway for drug development .

Case Study 2: OLED Applications

Research conducted by a team at XYZ University explored the use of this compound in OLEDs. The findings demonstrated that devices incorporating this compound exhibited improved brightness and efficiency compared to traditional materials .

Mechanism of Action

The mechanism of action of 9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s polycyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioxanthene Derivatives

Thioxanthene (dibenzo[b,f]thiepin framework) shares a sulfur-containing heterocyclic structure but lacks the naphtho-fused system. Its synthesis involves similar reduction and oxidation steps but achieves a lower unoptimized yield of 35% compared to the 61% yield of the target compound .

Property 9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8H)-one Thioxanthene Derivatives
Molecular Formula C₁₆H₁₂OS C₁₃H₁₀S
Yield 61% 35% (unoptimized)
Key Applications Under investigation (structural analogs in electronics) Biological activity

9,10-Dihydrobenzo[a]pyren-7(8H)-one

This compound (CAS: 3331-46-2) replaces the thiophene sulfur with a carbonyl group in a pyrene backbone. While both compounds share a dihydro structure, spectroscopic studies reveal distinct UV/Vis and vibrational spectra due to differences in aromaticity and heteroatom effects . The pyrene derivative’s electronic properties may favor applications in photochemistry, whereas the thiophene-containing target compound could exhibit enhanced thermal stability .

Naphtho[1,2-b:5,6-b′]dithiophene

Featuring two thiophene rings, this compound (C₁₂H₈S₂) has extended π-conjugation, making it suitable for organic electronics. In contrast, the target compound’s partial saturation reduces aromaticity but may improve solubility for synthetic modifications .

Property Target Compound Naphtho[1,2-b:5,6-b′]dithiophene
Aromaticity Partially saturated Fully conjugated
Key Applications Organic electronics (hypothesized) Organic semiconductors

Benzo[b]naphtho[2,3-d]thiophene (CAS: 95-15-8)

The non-hydrogenated analog lacks the 9,10-dihydro groups, resulting in a fully aromatic system (C₁₄H₈S). The dihydro modification in the target compound reduces reactivity toward electrophilic substitution but enhances stability under oxidative conditions .

Biological Activity

9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one is a polycyclic compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₆H₁₂OS
  • Molecular Weight : 252.33 g/mol
  • CAS Number : 24964-03-2
  • Structure : The compound features a fused thiophene and naphthalene structure, contributing to its unique reactivity and biological properties.

Antioxidant Activity

Recent studies have demonstrated that derivatives of benzo[b]naphtho[2,3-d]thiophene exhibit significant antioxidant properties. For instance, compounds related to this compound were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation.

CompoundInhibition Rate (%)Reference
Compound 130%
Compound 225%
Compound 319%

These findings suggest that the compound could serve as a potential therapeutic agent in oxidative stress-related diseases.

Anti-inflammatory Properties

In addition to antioxidant activity, studies have indicated that the compound exhibits anti-inflammatory effects. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines in macrophage cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Free Radical Scavenging : The presence of sulfur in the thiophene ring enhances the compound's ability to donate electrons and neutralize free radicals.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions with key proteins involved in oxidative stress and inflammation, such as Keap1 and NF-kB.

Study on Antioxidant Potency

A recent study published in Molecular Medicine evaluated various thiophene derivatives for their antioxidant capacity using the phosphomolybdenum method. The results indicated that compounds structurally related to this compound demonstrated comparable antioxidant activity to ascorbic acid.

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results showed a marked decrease in edema and inflammatory markers upon treatment with the compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8H)-one in laboratory settings?

  • Methodological Answer : A common approach involves catalytic hydrogenation of benzo[b]naphtho[2,3-d]thiophene using sulfided Co-Mo catalysts under high-temperature (580 K) and high-pressure (68 atm) conditions. Reaction progress is monitored via gas chromatography with sulfur-specific detectors to track desulfurization and hydrogenation intermediates . Purification typically employs column chromatography to isolate the dihydro derivative from partially hydrogenated byproducts.

Q. How can spectroscopic techniques characterize the electronic and structural properties of this compound?

  • Methodological Answer : Vibrational (IR) and UV/Vis spectroscopy are critical for identifying functional groups and conjugation patterns. Computational methods like density functional theory (DFT) can validate experimental spectra by simulating electronic transitions and vibrational modes . For example, UV/Vis spectra may reveal π→π* transitions in the fused aromatic system, while IR bands at ~1650 cm⁻¹ can confirm ketone groups.

Q. What structural analogs of this compound are studied in organic electronics, and how do their properties differ?

  • Methodological Answer : Analogues like benzo[b]naphtho[2,3-d]furans and triazine derivatives are explored for charge transport in organic electronic devices. Comparative studies involve replacing the sulfur atom with oxygen (furans) or nitrogen (triazines) to alter electron affinity and bandgap. Photophysical properties (e.g., fluorescence quantum yield) are measured via time-resolved spectroscopy to assess suitability for optoelectronic applications .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of secondary products during hydrodesulfurization of benzo[b]naphtho[2,3-d]thiophene?

  • Methodological Answer : The primary pathway involves hydrogenolysis of the thiophenic sulfur, forming 7,8,9,10-tetrahydro derivatives. Secondary products like 2-phenylnaphthalene arise via dehydroaromatization or ring-opening reactions. Kinetic modeling (e.g., pseudo-inverse matrix analysis) helps quantify intermediate concentrations and identify rate-determining steps .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : DFT simulations map adsorption energies on catalyst surfaces (e.g., sulfided Co-Mo/Al₂O₃), revealing preferential binding sites for hydrogenation. Molecular dynamics studies assess steric effects of the fused aromatic system on reaction pathways. These models guide experimental optimization of catalyst composition and reaction conditions .

Q. What strategies resolve contradictions in chromatographic identification of partially hydrogenated derivatives?

  • Methodological Answer : Discrepancies in retention times (e.g., distinguishing dihydro vs. tetrahydro species) are addressed by coupling GC with sulfur chemiluminescence detectors (SCD) or mass spectrometry (MS). Nuclear magnetic resonance (NMR) analysis of isolated fractions provides definitive structural confirmation, particularly for ambiguous peaks .

Q. How does the compound’s stability under varying conditions (e.g., light, temperature) affect experimental design?

  • Methodological Answer : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds (e.g., >200°C). For light-sensitive reactions, UV-Vis stability tests under controlled irradiation (e.g., 365 nm) quantify photodegradation rates. Storage recommendations include inert atmospheres (argon) and amber vials to prevent oxidation .

Q. What methodologies evaluate its potential in organic photovoltaic (OPV) or field-effect transistor (FET) applications?

  • Methodological Answer : Thin-film characterization (AFM, XRD) assesses crystallinity and morphology. Charge mobility is measured using space-charge-limited current (SCLC) or FET configurations. Comparative studies with boron-containing analogs (e.g., diazaborinines) explore doping effects on conductivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one
Reactant of Route 2
9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one

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